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Compound of Interest

Methyl 3-bromoimidazo[1,2-
Compound Name:
bjpyridazine-6-carboxylate

Cat. No.: B1430162

An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A
Versatile Scaffold for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry,
forming the core of several clinically significant therapeutics, including the FDA-approved
kinase inhibitor Ponatinib.[1][2] This guide focuses on a key derivative, Methyl 3-
bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-07-9), a versatile starting
material for the synthesis of diverse compound libraries.[3][4] Its strategic placement of a
reactive bromine atom at the C3-position and an ester at the C6-position allows for sequential
and regioselective functionalization. We will explore its synthesis, delineate its reactivity in
pivotal cross-coupling reactions, and discuss the therapeutic applications of its derivatives,
providing researchers with a comprehensive technical resource for leveraging this powerful
building block in drug development programs.

The Imidazo[1,2-b]pyridazine Core: A Foundation of
Therapeutic Success

The imidazo[1,2-b]pyridazine ring system is a fused heterocycle, structurally analogous to
purines, that has garnered significant attention in pharmaceutical research.[1][5] Its rigid, planar
structure and distribution of nitrogen atoms make it an exceptional scaffold for interacting with

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1430162?utm_src=pdf-interest
https://www.benchchem.com/product/b1430162?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra07280k
https://pubmed.ncbi.nlm.nih.gov/34607244/
https://www.benchchem.com/product/b1430162?utm_src=pdf-body
https://www.benchchem.com/product/b1430162?utm_src=pdf-body
https://www.bocsci.com/methyl-3-bromo-imidazo-1-2-b-pyridazine-6-carboxylate-cas-1234616-07-9-item-480782.html
https://www.3wpharm.com/product/32981.html
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra07280k
https://pmc.ncbi.nlm.nih.gov/articles/PMC10823362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

various biological targets, particularly protein kinases. The value of this core is exemplified by
its presence in approved drugs such as Ponatinib, a multi-targeted tyrosine kinase inhibitor for
chronic myeloid leukemia, and Risdiplam, a treatment for spinal muscular atrophy.[6][7] The
scaffold's utility extends across numerous therapeutic areas, including the development of
agents with anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[2][5][8] The
capacity for systematic optimization through substitution allows for the fine-tuning of a
molecule's potency, selectivity, and pharmacokinetic profile.[6]

Synthesis of the Core Reagent

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the
condensation of a 3-aminopyridazine derivative with an a-haloketone.[9] The introduction of a
halogen on the pyridazine ring is crucial as it directs the cyclization to the desired N1-position,
preventing alkylation at the less nucleophilic ring nitrogen.[9]

Starting Materials

Methyl 6—aminopyridazine—3—@ Bromoacetaldehyde
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Experimental Protocol: Representative Synthesis

This protocol is based on established methodologies for the synthesis of the imidazo[1,2-
b]pyridazine core.[9]

o Step 1: Preparation of Starting Material: Begin with a suitable 3-amino-6-substituted
pyridazine. For the title compound, this would be methyl 6-aminopyridazine-3-carboxylate.
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o Step 2: Condensation: Dissolve the aminopyridazine derivative in a suitable solvent such as
ethanol or DMF.

o Step 3: Cyclization: Add an a-bromoketone (e.g., bromoacetaldehyde or a precursor) and a
mild base like sodium bicarbonate to the solution.

o Step 4: Heating: Heat the reaction mixture under reflux for several hours until TLC or LC-MS
analysis indicates the consumption of the starting material.

e Step 5: Work-up and Purification: After cooling, the reaction mixture is typically concentrated,
and the crude product is purified by recrystallization or column chromatography to yield the
desired Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate.

Chemical Reactivity: A Hub for Diversification

The true utility of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate lies in the
reactivity of the C3-bromo substituent. This position serves as a versatile handle for introducing
a wide array of chemical moieties through metal-catalyzed cross-coupling reactions. This
allows for the systematic exploration of the chemical space around the core scaffold, a
fundamental activity in structure-activity relationship (SAR) studies.[10]

Methyl
3-bromoimidazol[1,2-b]pyridazine-6-carboxylate
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the
C3 position and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is
fundamental for elaborating the core scaffold to mimic the structures of known kinase inhibitors
or to explore new binding interactions.[10]
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Parameter Recommended Conditions

) ) Methyl 3-bromoimidazo[1,2-b]pyridazine-6-
Starting Material
carboxylate

) (Hetero)aryl boronic acid or boronate ester (1.1-
Coupling Partner )
1.5 equiv)

Pd(PPhs)4, PdClz(dppf), or Pd(OAc)2 with a

Catalyst -
phosphine ligand (2-10 mol%)
Base K2CO0Os3, Na2C0Os, Cs2CO0s, or KsPOa (2-3 equiv)
Solvent Dioxane/H20, DMF, or Toluene
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

The following procedure is adapted from literature precedents for Suzuki couplings on the 3-
bromoimidazo[1,2-b]pyridazine scaffold.[10][13]

» To a reaction vial, add Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (1.0
mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPhs)a
(0.05 mmol).

e Add a base, for example, aqueous 2 M Na2COs (2.0 mmol).
e Add the solvent system, typically a mixture like DME (8 mL) and ethanol (2 mL).[13]
o Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.

¢ Heat the reaction mixture at 80-95 °C with vigorous stirring.[10] Monitor the reaction
progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and dilute with an organic solvent
like ethyl acetate.

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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o Concentrate the solvent under reduced pressure and purify the crude residue by flash
column chromatography to obtain the 3-aryl-imidazo[1,2-b]pyridazine-6-carboxylate product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical
transformation for installing amine functionalities that can serve as hydrogen bond
donors/acceptors or as points for further diversification.[14][15] While C6-amination of related
scaffolds is well-documented[16][17], the C3-bromo position can also undergo this
transformation, or amination can be performed sequentially.[10][18]

Parameter Recommended Conditions

) ) Methyl 3-bromoimidazo[1,2-b]pyridazine-6-
Starting Material
carboxylate

Coupling Partner Primary or secondary amine (1.1-2.0 equiv)

Pdz(dba)s or Pd(OAc):2 with a specialized ligand

Catalyst System
(e.g., Xantphos, BINAP) (1-5 mol%)
Base NaOt-Bu, KOt-Bu, or Cs2COs (1.5-2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

This protocol is a representative procedure based on established Buchwald-Hartwig conditions.
[14][19]

e In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor
(e.g., Pdz(dba)s, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the
base (e.g., NaOt-Bu, 1.4 mmol).

o Add Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (1.0 mmol) and the desired
amine (1.2 mmol).

e Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
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e Seal the tube and heat the mixture in an oil bath at 100 °C.

» Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to
room temperature.

¢ Quench the reaction carefully with saturated aqueous ammonium chloride.

o Extract the product with an organic solvent, dry the combined organic layers, and
concentrate.

 Purify the residue by column chromatography to yield the 3-amino-imidazo[1,2-b]pyridazine-
6-carboxylate product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl groups onto the C3
position, creating a linear, rigid extension.[20][21] These alkynyl linkers are valuable in drug
design for probing deep hydrophobic pockets in target proteins or as precursors for further
chemical transformations.

Parameter Recommended Conditions

) ] Methyl 3-bromoimidazo[1,2-b]pyridazine-6-
Starting Material

carboxylate
Coupling Partner Terminal alkyne (1.2-2.0 equiv)
Catalyst System Pd(PPhs)2Cl2 or Pd(OACc)2/PPhs (2-5 mol%)
Co-catalyst Copper(l) iodide (Cul) (1-10 mol%)
Base Triethylamine (EtsN) or Diisopropylamine (i-
Pr2NH) (often used as solvent)
Solvent DMF, THF, or the amine base itself
Temperature Room Temperature to 100 °C
Atmosphere Inert (Nitrogen or Argon)

The following is a representative procedure for a Sonogashira coupling reaction.[22][23]
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e To a flask, add Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (1.0 mmol), the
palladium catalyst (e.g., Pd(CFsCOO)2, 0.025 mmol), a phosphine ligand (e.g., PPhs, 0.05
mmol), and the copper(l) iodide co-catalyst (0.05 mmol).

o Evacuate and backfill the flask with an inert gas.
e Add the solvent (e.g., DMF) and the amine base (e.g., EtsN, 3.0 mmol).
e Add the terminal alkyne (1.5 mmol) dropwise via syringe.

» Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material
is consumed.[23]

 After cooling, dilute the reaction mixture with water and extract with an appropriate organic
solvent.

e Wash the combined organic extracts, dry over a drying agent, and concentrate.

» Purify the resulting crude product by column chromatography to isolate the 3-alkynyl-
imidazo[1,2-b]pyridazine-6-carboxylate.

Applications in Drug Discovery

Derivatives synthesized from Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate have
been investigated for a multitude of therapeutic applications, reflecting the scaffold's privileged
status.
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Application Area Target/Mechanism Representative Derivatives

Tyrosine Kinase (e.g., Tyk2,
Oncology BCR-ABL), Pim-1 Kinase
Inhibitors

3-Aryl and 3-heteroaryl
substituted analogs.[1][10][24]

] 6-Amino derivatives with
) ) Tyk2 JH2 Pseudokinase o
Autoimmune Diseases o complex 3-aryl substitutions.
Inhibitors
[24]

] ] Ligands for B-Amyloid Plagues  3-Aryl derivatives, often with
Neurodegenerative Diseases ] ] ]
(Alzheimer's) amino or thioether groups.[9]

o ) ] Variously substituted
. ) Antiviral (e.g., Picornavirus), o o
Infectious Diseases ) - ) imidazo[1,2-b]pyridazines.[5]
Antiparasitic (e.g., Malaria) 5]

The ability to rapidly generate analogs by leveraging the C3-bromo handle allows for efficient
SAR exploration. For instance, in the development of Tyk2 inhibitors, modifications at the C3
position were critical for achieving high potency and selectivity.[24] Similarly, for 3-amyloid
plague imaging agents, the nature of the 2-aryl substituent (synthetically equivalent to C3-aryl
on a different starting core) dramatically influenced binding affinity.[9]

Conclusion

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is more than just a chemical
intermediate; it is a strategic tool for medicinal chemists. Its pre-installed ester functionality at
C6 and, more importantly, the versatile bromine handle at C3, provide a direct and efficient
entry point into a rich chemical space. The robust and well-understood cross-coupling
methodologies—Suzuki, Buchwald-Hartwig, and Sonogashira—transform this single starting
material into a library of diverse structures. This capability is invaluable for hit-to-lead and lead
optimization campaigns, enabling the rapid synthesis of analogs to probe biological targets,
enhance potency, and improve ADME properties. As the demand for novel therapeutics
continues, the strategic application of such versatile building blocks will remain a cornerstone
of successful drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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